Desmethyl Ofloxacin Hydrochloride

Overview

Description

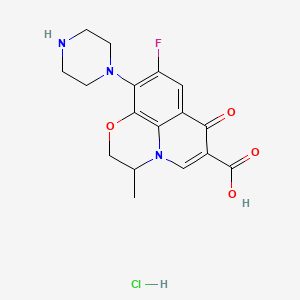

Desmethyl Ofloxacin (hydrochloride) is a metabolite of the fluoroquinolone antibiotic ofloxacin. It is known for its antibacterial properties and is used primarily in research settings. The compound has a molecular formula of C17H19ClFN3O4 and a molecular weight of 383.8 g/mol .

Mechanism of Action

Target of Action

Desmethyl Ofloxacin Hydrochloride, a metabolite of the fluoroquinolone antibiotic ofloxacin , primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is crucial for DNA replication, transcription, repair, and recombination .

Mode of Action

This compound, similar to its parent compound ofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition prevents the untwisting required for DNA replication, thereby halting the process . The result is the destabilization of bacterial DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound disrupts DNA replication, transcription, repair, and recombination . The downstream effect of this disruption is the cessation of these critical cellular processes, leading to bacterial cell death .

Pharmacokinetics

It is known that more than 70% of an oral dose of ofloxacin, the parent compound, is recovered in the urine as unchanged ofloxacin, and only minimal amounts, less than 5% of the dose, are recovered as the metabolites, including desmethyl ofloxacin This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ofloxacin

Result of Action

The primary result of this compound’s action is the death of bacterial cells. By inhibiting DNA gyrase, the compound disrupts critical cellular processes such as DNA replication and transcription. This disruption leads to the destabilization of bacterial DNA and ultimately, cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study on ofloxacin, the parent compound, found that its interaction with dissolved organic matter in water environments could be influenced by the presence of specific carbon sources . Additionally, the presence of metal ions in the water environment, such as Cu2+, can significantly promote the interaction between ofloxacin and dissolved organic matter

Biochemical Analysis

Biochemical Properties

Desmethyl Ofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. As a metabolite of ofloxacin, it likely shares similar biochemical properties with its parent compound. Ofloxacin is known to inhibit the supercoiling activity of bacterial DNA gyrase, halting DNA replication . Therefore, it’s plausible that this compound may interact with similar biomolecules and exert similar effects.

Cellular Effects

Given its relationship to ofloxacin, it may influence cell function by interfering with bacterial DNA replication This could impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The exact molecular mechanism of this compound is not well-understood. As a metabolite of ofloxacin, it may share a similar mechanism of action. Ofloxacin exerts its effects at the molecular level by binding to bacterial DNA gyrase, preventing the supercoiling of DNA during replication or transcription . This interaction could potentially inhibit or activate enzymes and cause changes in gene expression.

Metabolic Pathways

It is known that this compound is a metabolite of ofloxacin , suggesting that it may be involved in the metabolic pathways of this parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Desmethyl Ofloxacin (hydrochloride) involves several steps. One common method starts with the synthesis of 9,10-difluoro-2,3-dihydro-3-methyl-7-O-7H-pyridino[1,2,2-de]-[1,4]-benzoxazinyl-6-carboxylic acid using tetrafluorobenzoyl chloride as a raw material. This intermediate is then reacted with alkali in an organic solvent to obtain ofloxacin .

Industrial Production Methods: Industrial production methods for ofloxacin, and by extension Desmethyl Ofloxacin (hydrochloride), often involve the use of organic or inorganic alkali to reduce the feed content of methyl piperazine, thereby reducing reaction costs and increasing yield. The process typically includes steps such as condensation, decarboxylation, cyclization, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Ofloxacin (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Desmethyl Ofloxacin (hydrochloride) is used extensively in scientific research due to its antibacterial properties. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on bacterial DNA gyrase and topoisomerase IV.

Medicine: Investigated for its potential use in treating bacterial infections.

Industry: Used in the development of new antibacterial agents.

Comparison with Similar Compounds

Ofloxacin: The parent compound from which Desmethyl Ofloxacin (hydrochloride) is derived.

Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial properties.

Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness: Desmethyl Ofloxacin (hydrochloride) is unique due to its specific inhibition of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool in research settings. Its metabolite status also provides insights into the metabolic pathways of fluoroquinolone antibiotics .

Biological Activity

Desmethyl Ofloxacin Hydrochloride (Des-OFLOX) is a metabolite of the fluoroquinolone antibiotic Ofloxacin. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article provides a comprehensive overview of the biological activity of Des-OFLOX, including its antimicrobial properties, pharmacokinetics, and clinical implications.

This compound retains a similar core structure to Ofloxacin, characterized by a bicyclic system that includes a fluorinated quinolone ring fused to a piperazinyl moiety. The primary distinction is the absence of a methyl group at the C9 position on the quinolone ring compared to Ofloxacin. This structural difference may influence its pharmacological properties, including efficacy and safety.

Fluoroquinolones, including Des-OFLOX, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and repair in bacteria. By inhibiting these targets, Des-OFLOX disrupts bacterial cell division and leads to cell death.

Antimicrobial Activity

Research indicates that Desmethyl Ofloxacin exhibits significant antimicrobial activity, albeit less potent than its parent compound, Ofloxacin. A study highlighted that while Des-OFLOX demonstrated antibacterial effects against various pathogens, its efficacy was notably lower than that of Ofloxacin .

Table 1: Comparative Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) for Des-OFLOX (µg/mL) | MIC for Ofloxacin (µg/mL) |

|---|---|---|

| Escherichia coli | 4 - 8 | 1 - 2 |

| Staphylococcus aureus | 2 - 4 | 0.5 - 1 |

| Pseudomonas aeruginosa | 8 - 16 | 2 - 4 |

Pharmacokinetics

The pharmacokinetics of Desmethyl Ofloxacin have been studied in various patient populations, particularly those with renal impairment. Research shows that in patients undergoing hemodialysis, both Ofloxacin and its metabolites, including Des-OFLOX, are variably removed from circulation .

Key Pharmacokinetic Parameters

- Half-life (T1/2) : Approximately 13 hours for Ofloxacin; specific data for Des-OFLOX is less defined but expected to be similar due to metabolic pathways.

- Cmax (Peak Serum Concentration) : Reported as 0.21 mg/L for Desmethyl Ofloxacin in certain studies .

- AUC (Area Under Curve) : Indicates systemic exposure; specific values for Des-OFLOX are not consistently reported but are essential for understanding dosing regimens.

Clinical Implications and Case Studies

The clinical relevance of Desmethyl Ofloxacin is underscored by its role as a metabolite of Ofloxacin. In patients with chronic renal failure, it has been observed that the presence of Des-OFLOX in serum correlates with therapeutic outcomes .

Case Study Example

In a study involving patients with chronic renal failure receiving Ofloxacin, serum concentrations of Desmethyl Ofloxacin were monitored. The findings indicated that while therapeutic levels were achieved, the lower potency of Des-OFLOX necessitated careful monitoring and potential dosage adjustments to avoid suboptimal treatment outcomes .

Safety Profile and Toxicity

While specific toxicity data for Desmethyl Ofloxacin remains limited, it is essential to consider that it may share some safety concerns associated with Ofloxacin. Common side effects include gastrointestinal disturbances and central nervous system effects at higher doses. Further research is required to delineate the specific toxicity profile of Des-OFLOX more clearly.

Properties

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.